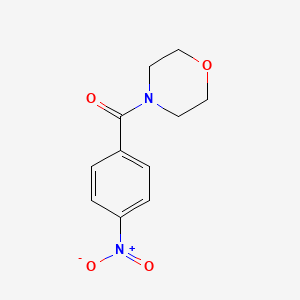

Morpholino(4-nitrophenyl)methanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

morpholin-4-yl-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c14-11(12-5-7-17-8-6-12)9-1-3-10(4-2-9)13(15)16/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGZQWDRWOXJTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277798 | |

| Record name | (Morpholin-4-yl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5397-76-2 | |

| Record name | 5397-76-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Morpholin-4-yl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Morpholino(4-nitrophenyl)methanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholino(4-nitrophenyl)methanone is a chemical compound that serves as a vital intermediate in the synthesis of various biologically active molecules. Its structure, combining a morpholine ring with a 4-nitrophenyl group, imparts specific chemical properties that make it a valuable building block in medicinal chemistry and organic synthesis. This technical guide provides an in-depth overview of the core basic properties of this compound, including its physicochemical characteristics, synthesis protocols, and spectral data.

Core Properties

The fundamental properties of this compound are summarized below, providing a clear reference for its use in a laboratory setting.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 5397-76-2 | [1][2] |

| Molecular Formula | C₁₁H₁₂N₂O₄ | [1][2] |

| Molecular Weight | 236.22 g/mol | [1] |

| Melting Point | 100-103 °C | |

| Appearance | Not explicitly stated, likely a solid at room temperature | |

| Solubility | Soluble in common organic solvents like dichloromethane and chloroform. | Inferred from synthesis protocols |

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is the acylation of morpholine with 4-nitrobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Experimental Protocol: Synthesis via Acylation

Materials:

-

4-Nitrobenzoyl chloride

-

Morpholine

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Water

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve morpholine and triethylamine in dichloromethane in a round-bottom flask, typically under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of 4-nitrobenzoyl chloride in dichloromethane to the cooled morpholine solution with constant stirring. The slow addition is crucial to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess morpholine and triethylamine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) to obtain pure this compound.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Expected ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the 4-nitrophenyl group and the aliphatic protons of the morpholine ring.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to NO₂) | ~8.3 | Doublet | 2H |

| Aromatic (meta to NO₂) | ~7.6 | Doublet | 2H |

| Morpholine (CH₂-N) | ~3.8 | Multiplet | 4H |

| Morpholine (CH₂-O) | ~3.7 | Multiplet | 4H |

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and the spectrometer's magnetic field strength.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~168-170 |

| Aromatic (C-NO₂) | ~150 |

| Aromatic (quaternary) | ~142 |

| Aromatic (CH) | ~128 |

| Aromatic (CH) | ~124 |

| Morpholine (C-N) | ~42-48 |

| Morpholine (C-O) | ~66-67 |

Biological Significance and Applications

Currently, there is limited information available on the direct biological activities or signaling pathways of this compound. Its primary significance in the scientific literature is as a key intermediate in the synthesis of more complex molecules with therapeutic potential. For instance, it is a precursor in the synthesis of some anticoagulant drugs.

Given its structure, which includes a nitroaromatic group and a morpholine moiety, it is plausible that the compound could be investigated for a range of biological activities, including but not limited to antimicrobial or anticancer properties, as these are common features of related chemical classes. However, such activities for this specific compound have not been extensively reported.

Conclusion

This compound is a well-defined chemical entity with established synthetic routes. Its physicochemical properties make it a versatile intermediate for further chemical modifications. While its direct biological effects are not yet thoroughly explored, its role as a building block in the synthesis of pharmaceuticals underscores its importance in drug discovery and development. This guide provides a foundational understanding of its core properties to aid researchers in its effective utilization. Further studies are warranted to explore the potential biological activities of this compound.

References

understanding Morpholino(4-nitrophenyl)methanone structure

An In-depth Technical Guide to the Structure of Morpholino(4-nitrophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic organic compound featuring a morpholine ring connected to a 4-nitrophenyl group through a carbonyl bridge. This guide provides a detailed examination of its chemical structure, synthesis, and key characterization data. While specific experimental data for this exact molecule is limited in the provided literature, this document extrapolates from established chemical principles and data from closely related analogues to present a comprehensive structural profile. Detailed protocols for its synthesis and characterization are outlined, and logical diagrams are provided to illustrate reaction pathways and potential structure-activity relationships.

Chemical Identity and Properties

This compound, identified by the CAS Number 5397-76-2, is composed of three key structural motifs: a 4-nitrophenyl ring, an amide (specifically, a ketone with an adjacent nitrogen, forming a carboxamide), and a morpholine ring.[1] The electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring, while the morpholine moiety is a common "privileged" structure in medicinal chemistry, often used to improve solubility and pharmacokinetic properties.[2]

| Property | Value | Reference |

| CAS Number | 5397-76-2 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O₄ | [1][3] |

| Molecular Weight | 236.22 g/mol | [1][3][4] |

| IUPAC Name | morpholin-4-yl-(4-nitrophenyl)methanone | N/A |

Synthesis of this compound

The most direct and common method for synthesizing this compound is through the nucleophilic acyl substitution reaction (amidation) between 4-nitrobenzoyl chloride and morpholine. In this reaction, the nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A base, such as triethylamine, is typically added to neutralize the hydrochloric acid (HCl) byproduct.[5]

Experimental Protocol: Synthesis

This protocol is adapted from a general procedure for the amidation of a benzoyl chloride with morpholine.[5] All operations should be performed in a fume hood with appropriate personal protective equipment.[6]

-

Reaction Setup : To a stirred solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM), add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in DCM dropwise at 0 °C.[5][7][8]

-

Reaction Execution : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : Upon completion, add water to the reaction mixture. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Purification : Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.[2] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation : The crude product can be further purified by recrystallization (e.g., from ethanol) or column chromatography on silica gel to yield the pure this compound.[2][6]

Structural Characterization and Spectroscopic Analysis

Understanding the molecular structure requires a combination of spectroscopic techniques. While specific spectra for this compound are not available in the search results, the expected data can be reliably predicted based on its constituent functional groups and analysis of similar structures.[9]

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Two doublets (an A₂B₂ system) between δ 7.5-8.3 ppm. The protons ortho to the nitro group will be further downfield due to its strong electron-withdrawing effect. Morpholine Protons: Two broad signals (triplets or multiplets) between δ 3.4-3.9 ppm, integrating to 4H each, corresponding to the -N-CH₂- and -O-CH₂- protons.[5][10] |

| ¹³C NMR | Carbonyl Carbon: A signal around δ 168-170 ppm. Aromatic Carbons: Signals between δ 120-150 ppm. The carbon attached to the nitro group (ipso-carbon) will be significantly deshielded. Morpholine Carbons: Two signals, one for the carbons adjacent to the nitrogen (δ ~45-50 ppm) and one for the carbons adjacent to the oxygen (δ ~66 ppm).[5] |

| FT-IR (cm⁻¹) | C=O Stretch (Amide): Strong absorption band around 1630-1660 cm⁻¹. N-O Stretch (Nitro): Two strong absorption bands, one symmetric (~1350 cm⁻¹) and one asymmetric (~1520 cm⁻¹). C-H Aromatic/Aliphatic: Stretches around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. |

| Mass Spec. | Molecular Ion (M⁺): A peak corresponding to the molecular weight, e.g., at m/z 236.22 for [M]⁺ or 237.23 for [M+H]⁺ in ESI-MS. |

Potential Biological Significance

While the biological activity of this compound itself is not well-documented, its structural components are present in many biologically active molecules. The 4-nitrophenyl and morpholine moieties are of significant interest in drug discovery.

-

Anticancer Potential : Derivatives of 4-(4-nitrophenyl)morpholine have been noted for their importance in anticancer research.[11] The structural similarity suggests that this compound could be a valuable scaffold for developing new anticancer agents.

-

Antibacterial Activity : A structurally related compound, (3-fluorophenyl)(morpholino)methanone, has been reported to exhibit pronounced antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] This suggests a potential avenue of investigation for the title compound.

-

H₂S Donor Research : Other complex morpholine-containing compounds, such as GYY4137, are used as slow-releasing hydrogen sulfide (H₂S) donors, which have numerous biological roles.[12] While structurally distinct, this highlights the versatility of the morpholine scaffold in designing pharmacologically active agents.

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. Morpholino(3-nitrophenyl)methanone | C11H12N2O4 | CID 225453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 4-Nitrobenzoyl chloride for synthesis 122-04-3 [sigmaaldrich.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. rsc.org [rsc.org]

- 11. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological Effects of Morpholin-4-Ium 4 Methoxyphenyl (Morpholino) Phosphinodithioate and Other Phosphorothioate-Based Hydrogen Sulfide Donors - PubMed [pubmed.ncbi.nlm.nih.gov]

Morpholino(4-nitrophenyl)methanone: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholino(4-nitrophenyl)methanone, identified by its CAS number 5397-76-2, is a key chemical intermediate that has garnered significant interest in the fields of medicinal chemistry and drug development. While not a therapeutic agent itself, its structural motifs are integral to the synthesis of a variety of biologically active molecules. Its discovery is intrinsically linked to the development of more complex pharmaceutical compounds, where it serves as a crucial building block. Notably, derivatives and analogues of this compound are found in the synthetic pathways of molecules targeting critical biological pathways, such as mTOR inhibitors for cancer therapy and intermediates for anticoagulants like Rivaroxaban. This guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols, characterization data, and visual representations of the synthetic workflow.

Chemical Properties and Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 5397-76-2 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂N₂O₄ | [1][2] |

| Molecular Weight | 236.22 g/mol | [1] |

| Melting Point | 100-103°C | [4] |

| Appearance | Expected to be a solid, likely crystalline | |

| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the acylation of morpholine with 4-nitrobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the secondary amine (morpholine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

Synthesis Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from established procedures for the amidation of acyl chlorides with morpholine.

Materials:

-

4-Nitrobenzoyl chloride (1.0 eq)

-

Morpholine (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add morpholine (1.1 equivalents) and anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath.

-

Addition of Base: Add triethylamine (1.2 equivalents) to the stirred solution of morpholine.

-

Addition of Acyl Chloride: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to a dropping funnel. Add the 4-nitrobenzoyl chloride solution dropwise to the reaction mixture over a period of 15-20 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding deionized water to the flask.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation and Purification:

-

Filter the drying agent and wash the filter cake with a small amount of dichloromethane.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

-

Experimental Workflow

References

Preliminary Technical Guide: Morpholino(4-nitrophenyl)methanone

Disclaimer: This document provides a preliminary investigation of Morpholino(4-nitrophenyl)methanone. Due to the limited availability of specific research on this compound, some sections on biological activity and experimental protocols are based on data from structurally related molecules and should be considered predictive. Further experimental validation is required.

Introduction

This compound is a synthetic small molecule containing a morpholine ring attached to a 4-nitrophenyl group via a ketone linker. The presence of the morpholine moiety, a common scaffold in medicinal chemistry, and the electrophilic 4-nitrophenyl group suggest that this compound may possess interesting biological activities. This guide summarizes the available chemical data, proposes a potential synthetic route, and explores hypothetical biological activities and mechanisms of action based on related compounds.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 5397-76-2 | [1][2] |

| Molecular Formula | C11H12N2O4 | [1][2] |

| Molecular Weight | 236.22 g/mol | [2][3] |

| IUPAC Name | morpholin-4-yl-(4-nitrophenyl)methanone | N/A |

| Synonyms | 4-(4-Nitrobenzoyl)morpholine | N/A |

| Appearance | Not reported | N/A |

| Solubility | Not reported | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

Synthesis

Proposed Synthetic Protocol: Acylation of Morpholine

This protocol describes a general method for the synthesis of this compound from 4-nitrobenzoyl chloride and morpholine.

Materials:

-

4-Nitrobenzoyl chloride

-

Morpholine

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Dissolve 4-nitrobenzoyl chloride (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Add the morpholine solution dropwise to the cooled 4-nitrobenzoyl chloride solution with constant stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activities and Mechanisms of Action

Direct experimental evidence for the biological activity of this compound is currently unavailable. However, the activities of structurally related compounds containing morpholine and nitrophenyl moieties can provide insights into its potential therapeutic applications.

Inferred Biological Activities

-

Anticancer Activity: The 4-nitrophenyl group is present in some compounds with reported anticancer properties. For instance, derivatives of 4-(4-nitrophenyl)morpholine have been investigated for their potential as antitumor drugs.[4] The morpholine ring is also a common feature in many anticancer agents.

-

Anti-inflammatory Activity: Certain compounds containing a morpholine scaffold have demonstrated anti-inflammatory properties. The mechanism could involve the modulation of inflammatory signaling pathways.

-

Neuroprotective Effects: The nitrophenyl moiety is found in various compounds that are being explored for their neuroprotective potential. It is plausible that this compound could interact with signaling pathways relevant to neuronal survival and function.

Hypothetical Signaling Pathway Modulation

Given the potential for anticancer and anti-inflammatory effects, this compound might modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation. A hypothetical signaling pathway that could be investigated is the NF-κB pathway, which is a central regulator of inflammation and cell survival.

References

An In-depth Technical Guide to Morpholino(4-nitrophenyl)methanone (CAS 5397-76-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Morpholino(4-nitrophenyl)methanone (CAS 5397-76-2). Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information on closely related morpholine derivatives to provide a broader context for its potential biological activities and experimental evaluation.

Core Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. Where direct experimental data is unavailable, predicted values from computational models are provided and noted.

| Property | Value | Source |

| CAS Number | 5397-76-2 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂N₂O₄ | [1][2][3] |

| Molecular Weight | 236.22 g/mol | [1] |

| Melting Point | 100-103 °C | Not explicitly cited |

| Boiling Point | 443.6 °C at 760 mmHg (Predicted) | Not explicitly cited |

| Flash Point | 222.1 °C (Predicted) | Not explicitly cited |

| Appearance | Solid (form may vary) | [4] |

| Purity | Commercially available up to 95% | [5] |

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties of a novel compound are extensive. Below are generalized methodologies for key experiments, which can be adapted for the specific analysis of this compound.

Synthesis of this compound

A general synthesis route for this compound involves the reaction of 4-nitrobenzoyl chloride with morpholine in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Materials:

-

4-Nitrobenzoyl chloride

-

Morpholine

-

A suitable base (e.g., triethylamine or pyridine)

-

An inert solvent (e.g., dichloromethane or tetrahydrofuran)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Dissolve 4-nitrobenzoyl chloride in the inert solvent in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of morpholine and the base in the same solvent to the cooled solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Diagram of Synthetic Workflow

Potential Biological Activities and Signaling Pathways

Potential Anticancer Mechanism

Morpholine derivatives have been reported to exert anticancer effects through various mechanisms, such as the inhibition of kinases involved in cell proliferation and survival, and the induction of apoptosis.[8][9] A plausible mechanism could involve the inhibition of key signaling pathways like the VEGFR-2 pathway, which is crucial for angiogenesis in tumors.[8]

Diagram of a Potential Anticancer Signaling Pathway

Potential Antibacterial Mechanism

The antibacterial activity of morpholine derivatives can be attributed to several mechanisms, including the disruption of the bacterial cell membrane, inhibition of essential enzymes, and the generation of reactive oxygen species (ROS).[7][10] Some derivatives have also been shown to inhibit bacterial protein synthesis or act as adjuvants to enhance the efficacy of existing antibiotics.[11][12]

Diagram of Potential Antibacterial Mechanisms

Conclusion

This compound is a compound with a well-defined chemical structure. While comprehensive experimental data on its physical, chemical, and biological properties are limited in the public domain, its structural features, particularly the presence of the morpholine moiety, suggest potential for significant biological activity. This guide provides a foundational understanding of this compound and highlights areas for future research, particularly in the experimental determination of its physicochemical properties and the exploration of its potential as an anticancer or antibacterial agent. The provided experimental frameworks and mechanistic hypotheses can serve as a starting point for such investigations.

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. keyorganics.net [keyorganics.net]

- 4. 4-(4-NITROPHENYL)MORPHOLIN-3-ONE | 446292-04-2 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Morpholino(4-nitrophenyl)methanone

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound. The information is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Molecular Data

This compound is a chemical compound featuring a morpholine ring linked to a 4-nitrophenyl group through a carbonyl bridge.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂N₂O₄ | [1] |

| Molecular Weight | 236.22 g/mol | [1] |

| CAS Number | 5397-76-2 |

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

| Property | Value |

| Melting Point | 100-103°C |

| Boiling Point | 443.6°C at 760 mmHg |

| Flash Point | 222.1°C |

Experimental Protocols

General Synthesis of this compound

A common synthetic route to this compound involves the acylation of morpholine with 4-nitrobenzoyl chloride.

Materials:

-

4-Nitrobenzoyl chloride

-

Morpholine

-

Anhydrous diethyl ether (or a similar aprotic solvent)

-

Triethylamine (or another suitable base)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 4-nitrobenzoyl chloride in anhydrous diethyl ether.

-

Cool the solution in an ice bath to 0-5°C.

-

In a separate flask, prepare a solution of morpholine and triethylamine in anhydrous diethyl ether.

-

Add the morpholine solution dropwise to the cooled 4-nitrobenzoyl chloride solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Potential Biological Activities and Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, the biological activities of its constituent moieties—the 4-nitrophenyl group and the morpholine ring—are well-documented.

The morpholine scaffold is a "privileged" structure in medicinal chemistry, frequently found in approved drugs.[2] Morpholine derivatives have been investigated for a wide range of therapeutic applications, including as anticancer and anti-inflammatory agents.[2][3] Some morpholine-containing compounds are known to exert their effects by modulating key signaling pathways, such as those involved in apoptosis and inflammation.[3][4] For instance, certain derivatives can induce apoptosis in cancer cells through the activation of caspases.[3]

The 4-nitrophenyl group can undergo metabolic transformations in the body. The primary metabolic route for 4-nitrophenol, a related compound, involves conjugation to form glucuronide or sulfate conjugates. Other metabolic pathways include reduction and oxidation. These processes are often mediated by enzymes such as cytochrome P450.

Inferred Metabolic Pathway

The metabolic fate of the 4-nitrophenyl moiety likely involves several enzymatic steps, as illustrated in the diagram below.

Potential Pharmacological Signaling Pathway: Induction of Apoptosis

Given the known anticancer properties of some morpholine and nitrophenyl derivatives, a plausible mechanism of action for this compound could be the induction of apoptosis.[3] A simplified representation of a potential apoptosis induction pathway is shown below.

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological activity of morpholino compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Morpholino(4-nitrophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholino(4-nitrophenyl)methanone is a chemical compound of interest in various research domains. Understanding its solubility profile is a critical preliminary step in a multitude of applications, including but not limited to, reaction chemistry, formulation development, and analytical method development. The solubility of a compound dictates its behavior in different media, influencing reaction kinetics, bioavailability, and the choice of appropriate analytical techniques. This guide outlines a standardized approach to determining and presenting the solubility of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. These properties can provide initial insights into its potential solubility characteristics.

| Property | Value | Reference |

| Molecular Formula | C11H12N2O4 | [1][2] |

| Molecular Weight | 236.22 g/mol | [2] |

| CAS Number | 5397-76-2 | [1] |

Solubility Data

As previously stated, specific quantitative solubility data for this compound is not currently available in the public domain. The following table is provided as a structured template for researchers to record their experimentally determined values. This standardized format will facilitate the comparison of data across different solvents and conditions.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Solubility (mol/L) | Method | Remarks |

| e.g., Water | e.g., 25 | e.g., Shake-Flask | ||||

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask | ||||

| e.g., Methanol | e.g., 25 | e.g., Shake-Flask | ||||

| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | ||||

| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask | ||||

| e.g., Chloroform | e.g., 25 | e.g., Shake-Flask | ||||

| e.g., Dimethyl Sulfoxide | e.g., 25 | e.g., Shake-Flask | ||||

| e.g., N,N-Dimethylformamide | e.g., 25 | e.g., Shake-Flask | ||||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask | ||||

| e.g., Acetonitrile | e.g., 25 | e.g., Shake-Flask | ||||

| e.g., Toluene | e.g., 25 | e.g., Shake-Flask | ||||

| e.g., Hexane | e.g., 25 | e.g., Shake-Flask |

Experimental Protocols

The following is a detailed methodology for determining the solubility of this compound using the widely accepted isothermal shake-flask method.

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, etc.)

-

Equipment:

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker bath or incubator with orbital shaking capabilities

-

Calibrated thermometer

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

pH meter (for aqueous solutions)

-

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Securely seal the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

Data Analysis

-

Calculate the concentration of the diluted sample using the calibration curve.

-

Account for the dilution factor to determine the concentration of the original saturated solution.

-

Express the solubility in the desired units (e.g., g/L, mg/mL, mol/L).

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental concept of solubility.

Caption: Experimental workflow for solubility determination.

Caption: Logical relationship in the process of dissolution.

References

Commercial Availability and Technical Profile of Morpholino(4-nitrophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and known technical data for Morpholino(4-nitrophenyl)methanone (CAS No. 5397-76-2). The information presented is intended to support researchers, scientists, and professionals in the field of drug development in sourcing and utilizing this chemical compound. While publicly available information on specific biological applications and detailed experimental protocols is limited, this guide consolidates the existing data on its chemical properties and commercial sources.

Commercial Availability

This compound is available from a select number of chemical suppliers. The following table summarizes the available purchasing information. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.

| Supplier | Purity | Available Quantities | Contact Information |

| Pure Chemistry Scientific Inc. | 95% | Minimum order: 1 Gram | Not readily available |

| Santa Cruz Biotechnology, Inc. | Research Grade | Inquire with supplier | --INVALID-LINK-- |

| Key Organics | >95% | 1 mg, 5 mg, 10 mg, 1 g | --INVALID-LINK-- |

| Laibo Chem | Not specified | 1 g | Not readily available |

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is provided below. This data is aggregated from various chemical databases and supplier information.

| Property | Value | Source |

| CAS Number | 5397-76-2 | Santa Cruz Biotechnology, Pure Chemistry Scientific Inc.[1][2] |

| Molecular Formula | C₁₁H₁₂N₂O₄ | Santa Cruz Biotechnology, Pure Chemistry Scientific Inc.[1][2] |

| Molecular Weight | 236.22 g/mol | Santa Cruz Biotechnology, Pure Chemistry Scientific Inc.[1][2] |

| Melting Point | 100-103 °C | Pure Chemistry Scientific Inc.[1] |

| Boiling Point | 443.6 °C at 760 mmHg | Pure Chemistry Scientific Inc.[1] |

| Flash Point | 222.1 °C | Pure Chemistry Scientific Inc.[1] |

| Refractive Index | 1.589 | Pure Chemistry Scientific Inc.[1] |

Experimental Data and Protocols

Extensive searches of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis or biological application of this compound. While general methods for the synthesis of related morpholino compounds exist, a protocol tailored to this specific molecule is not publicly available. Similarly, no information was found regarding its involvement in specific signaling pathways or established experimental workflows in a biological context.

General Experimental Workflow

In the absence of specific experimental details for this compound, a generalized workflow for the synthesis, purification, and characterization of a novel chemical compound is presented below. This serves as a representative illustration of the typical steps involved in chemical research and development.

Caption: A generalized workflow for the synthesis and analysis of a chemical compound.

Disclaimer: This document is intended for informational purposes only and does not constitute an endorsement of any specific supplier or product. Researchers should independently verify all information and adhere to safe laboratory practices.

References

Methodological & Application

Application Notes and Protocols for Morpholino(4-nitrophenyl)methanone in Proteomics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholino(4-nitrophenyl)methanone is a chemical compound featuring a morpholine ring and a 4-nitrophenyl ketone group. While direct applications in proteomics are not extensively documented in peer-reviewed literature, its chemical structure suggests a potential utility as a novel chemical probe for investigating protein-protein interactions and identifying drug targets. This document outlines a hypothetical application of this compound as a photo-activatable cross-linking agent for proteomics research, providing detailed protocols and data interpretation guidelines.

The morpholino moiety is a well-established scaffold in medicinal chemistry, known to enhance solubility and modulate pharmacokinetic properties. The 4-nitrophenyl ketone group can function as a photoreactive entity. Upon activation with UV light, it can form a covalent bond with nearby interacting proteins, allowing for the capture and subsequent identification of binding partners.

Hypothesized Mechanism of Action

We propose using this compound as a photo-affinity labeling (PAL) reagent. In this model, the compound is introduced to a biological system (e.g., cell lysate or intact cells) containing a bait protein of interest that has been engineered to bind to the morpholino group. Upon UV irradiation, the 4-nitrophenyl ketone group is excited to a reactive triplet state, which can then abstract a hydrogen atom from a nearby amino acid residue of an interacting "prey" protein, leading to the formation of a covalent cross-link. The resulting covalently linked protein complex can then be isolated and the interacting partner identified by mass spectrometry.

Experimental Protocols

Protocol 1: In Vitro Photo-Cross-Linking of a Bait-Prey Protein Complex

This protocol describes the use of this compound to cross-link a purified bait protein with a suspected interacting partner.

Materials:

-

Purified bait protein

-

Purified prey protein

-

This compound (from a 10 mM stock solution in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV lamp (365 nm)

-

SDS-PAGE reagents and equipment

-

Mass spectrometer

Procedure:

-

Complex Formation: In a microcentrifuge tube, combine the bait protein (e.g., 5 µM) and the prey protein (e.g., 10 µM) in PBS to a final volume of 50 µL. Incubate at room temperature for 30 minutes to allow for complex formation.

-

Probe Addition: Add this compound to a final concentration of 100 µM. Incubate for 15 minutes at room temperature in the dark.

-

UV Cross-Linking: Place the tube on ice and irradiate with a 365 nm UV lamp at a distance of 5 cm for 10-30 minutes.

-

SDS-PAGE Analysis: Add 2X SDS-PAGE loading buffer to the sample and boil for 5 minutes. Run the sample on an SDS-PAGE gel.

-

Visualization and Excision: Stain the gel with a Coomassie-based stain. A new, higher molecular weight band corresponding to the cross-linked bait-prey complex should be visible. Excise this band for in-gel digestion.

-

Mass Spectrometry Analysis: Perform in-gel trypsin digestion of the excised band followed by LC-MS/MS analysis to identify both the bait and prey proteins.

Protocol 2: Target Identification in Cell Lysate using a Tagged Bait Protein

This protocol outlines the identification of interacting partners of a tagged bait protein from a complex cell lysate.

Materials:

-

Cell lysate from cells expressing a tagged (e.g., His-tagged or FLAG-tagged) bait protein

-

Affinity purification resin (e.g., Ni-NTA for His-tag, anti-FLAG agarose)

-

This compound

-

Wash buffers and elution buffers for affinity purification

-

UV lamp (365 nm)

-

Quantitative mass spectrometry reagents (e.g., TMT or iTRAQ labels)

Procedure:

-

Cell Lysis: Harvest cells and prepare a clarified cell lysate using a suitable lysis buffer.

-

Affinity Capture: Incubate the cell lysate with the affinity resin to capture the tagged bait protein and its interacting partners.

-

Washing: Wash the resin extensively to remove non-specific binders.

-

Probe Labeling: Resuspend the resin in a binding buffer and add this compound to a final concentration of 50 µM. Incubate for 30 minutes at 4°C with gentle rotation in the dark.

-

UV Cross-Linking: Irradiate the resin slurry with a 365 nm UV lamp on ice for 15 minutes.

-

Elution: Elute the protein complexes from the resin.

-

Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.

-

Quantitative Proteomic Analysis: Label the resulting peptides with isobaric tags (e.g., TMT) for quantitative comparison between a control (no UV) and the UV-treated sample. Analyze the samples by LC-MS/MS.

-

Data Analysis: Identify proteins that are significantly enriched in the UV-treated sample compared to the control. These are potential interacting partners of the bait protein.

Data Presentation

The quantitative proteomics data can be summarized in a table to clearly present the identified interacting proteins and their relative abundance changes upon photo-cross-linking.

| Protein ID | Gene Name | Fold Change (UV/No UV) | p-value | Function |

| P12345 | GENE1 | 5.2 | 0.001 | Kinase signaling |

| Q67890 | GENE2 | 4.8 | 0.003 | Transcriptional regulation |

| A1B2C3 | GENE3 | 1.2 | 0.350 | Metabolic enzyme |

| D4E5F6 | GENE4 | 3.9 | 0.008 | Cytoskeletal protein |

Visualizations

Experimental Workflow

Application Notes and Protocols for Morpholino(4-nitrophenyl)methanone in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Morpholino(4-nitrophenyl)methanone as a precursor for the development of novel kinase inhibitors, with a particular focus on targeting the PI3K/Akt/mTOR signaling pathway. The morpholine moiety is a well-established pharmacophore in numerous kinase inhibitors, valued for its favorable physicochemical properties which can enhance metabolic stability and aqueous solubility.[1] The protocols outlined below are based on established chemical transformations and provide a framework for the synthesis and evaluation of potential therapeutic agents.

Overview of Synthetic Strategy

The general strategy for utilizing this compound in kinase inhibitor synthesis involves a multi-step process. The core concept is the reduction of the nitro group to an aniline, which then serves as a versatile intermediate for a variety of coupling reactions to construct the final inhibitor scaffold. This approach allows for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

A proposed synthetic workflow is illustrated below:

References

Application Notes and Protocols for Morpholino(4-nitrophenyl)methanone in Medicinal Chemistry

Introduction

Morpholino(4-nitrophenyl)methanone and its close analog, 4-(4-nitrophenyl)morpholine, are valuable intermediates in medicinal chemistry. While direct therapeutic applications of these specific compounds are not extensively documented, their true utility lies in their role as versatile scaffolds for the synthesis of a wide array of biologically active molecules. The morpholine moiety is a privileged structure in drug discovery, known to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The 4-nitrophenyl group can be readily reduced to the corresponding aniline, providing a key functional handle for the introduction of diverse substituents to explore structure-activity relationships (SAR).

These application notes will focus on the practical use of the 4-morpholino-4'-aminobenzophenone core, derived from this compound, in the development of potent anticancer agents, specifically inhibitors of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention.

Application Note 1: Synthesis of 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives as PI3K/mTOR Inhibitors

The 4-(4-aminophenyl)morpholine core is a key building block for the synthesis of a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives that have demonstrated potent inhibitory activity against mTOR kinase and various cancer cell lines.

Data Presentation: Anticancer and Kinase Inhibitory Activities

The following table summarizes the in vitro cytotoxic activity (IC50) of a selection of synthesized 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives against human cancer cell lines and their inhibitory activity against mTOR kinase.

| Compound ID | R Group | mTOR IC50 (µM)[1] | H460 (Lung Cancer) IC50 (µM)[1] | PC-3 (Prostate Cancer) IC50 (µM)[1] | A549 (Lung Cancer) IC50 (µM)[2] | MCF-7 (Breast Cancer) IC50 (µM)[2] |

| 7b | 4-F | - | - | - | - | - |

| 7e | 4-OH | 0.80 ± 0.15 | 7.43 ± 1.45 | 11.90 ± 0.94 | - | - |

| 7h | 4-OCH3 | - | - | - | - | - |

| 10b | 4-F (SO2) | - | - | - | - | - |

| 10e | 4-OH (SO2) | - | - | - | - | - |

| 11 | Aryl Pyridine Urea | 0.94 ± 0.10 | - | 1.41 ± 0.10 | 0.52 ± 0.10 | 4.82 ± 0.24 |

Experimental Protocols

Protocol 1: Synthesis of a Representative 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivative (e.g., Compound 7e)

This protocol describes a general synthetic route for the preparation of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, exemplified by the synthesis of compound 7e .

Step 1: Synthesis of 4-(4-Aminophenyl)morpholine

-

To a solution of 4-(4-nitrophenyl)morpholine (1.0 eq) in ethanol, add Palladium on carbon (10% w/w).

-

Hydrogenate the mixture under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield 4-(4-aminophenyl)morpholine.

Step 2: Synthesis of 2-(4-Aminophenyl)-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine

-

A mixture of 2-chloro-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine (1.0 eq), 4-(4-aminophenyl)morpholine (1.2 eq), and a palladium catalyst (e.g., Pd(dppf)Cl2) in a suitable solvent (e.g., dioxane) is subjected to a Suzuki coupling reaction with an appropriate boronic acid or a Buchwald-Hartwig amination.

-

The reaction mixture is heated under an inert atmosphere until completion.

-

The crude product is purified by column chromatography to yield the desired compound.

Step 3: Functionalization of the Aryl Group (Synthesis of Compound 7e)

-

To a solution of the 2-(4-aminophenyl)-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine intermediate in a suitable solvent (e.g., DCM), add the desired acyl chloride or isocyanate (in this case, one that results in a 4-hydroxyphenyl group after potential deprotection).

-

The reaction is stirred at room temperature until completion.

-

The final product is purified by crystallization or column chromatography.

Protocol 2: In Vitro Cell Viability (MTT) Assay

This protocol outlines the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., H460, PC-3, A549, MCF-7) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the respective wells and incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Protocol 3: PI3Kα/mTOR Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibitory activity of the compounds against PI3Kα and mTOR kinases.

-

Reagent Preparation: Prepare assay buffer, ATP solution, and kinase solution (PI3Kα or mTOR) according to the manufacturer's instructions.

-

Compound Addition: Add serial dilutions of the test compounds to the wells of a 384-well plate.

-

Kinase Reaction: Add the kinase and the substrate (e.g., PIP2 for PI3Kα) to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for the specified time.

-

Detection: Stop the reaction and add the HTRF detection reagents (e.g., a europium-labeled antibody and an XL665-labeled tracer).

-

Signal Measurement: After incubation, read the plate on an HTRF-compatible reader at the appropriate wavelengths.

-

Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound concentration. Calculate the IC50 values from the dose-response curves.

Visualizations

Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition by Morpholino Derivatives.

Caption: Workflow for Synthesis and Biological Evaluation.

References

- 1. Design, synthesis, anticancer activity and docking studies of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, biological evaluation and docking studies of novel 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

techniques for dissolving Morpholino(4-nitrophenyl)methanone for experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the dissolution of Morpholino(4-nitrophenyl)methanone (CAS: 5397-76-2), a key compound in various research applications. Due to the limited availability of direct solubility data, this guide offers a systematic approach based on the known solubility of structurally analogous compounds. The protocols outlined below are intended to serve as a starting point for researchers to develop optimized, experiment-specific dissolution procedures.

Chemical Properties and Solubility Profile

This compound is a stable, solid organic compound. While specific quantitative solubility data is not widely published, information on structurally similar molecules, such as 4-(4-Nitrophenyl)morpholine and 4-Nitromorpholine, provides valuable insights into appropriate solvent selection. The presence of the polar nitro group and the morpholine ring suggests that polar aprotic solvents are likely to be effective.

Table 1: Recommended Solvents for this compound based on Analog Solubility

| Solvent | Chemical Class | Anticipated Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A common solvent for dissolving a wide range of organic compounds for in vitro assays. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, often used for compounds that are difficult to dissolve. |

| Chloroform | Chlorinated | Moderate to High | A less polar option that may be effective. |

| Ethyl Acetate | Ester | Slight to Moderate | May be suitable for certain applications but might require heating or sonication. |

Experimental Protocols

Protocol for Preparation of a Stock Solution

This protocol describes a general method for preparing a stock solution of this compound. It is recommended to start with a small amount of the compound to test solubility in the chosen solvent before proceeding with larger quantities.

Materials:

-

This compound powder

-

Recommended solvent (e.g., DMSO, DMF)

-

Vortex mixer

-

Water bath or heating block

-

Sonicator

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

Procedure:

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance. Perform this in a fume hood and wear appropriate personal protective equipment (PPE).

-

Initial Solvent Addition: Transfer the weighed powder to a sterile vial. Add a small volume of the selected solvent (e.g., DMSO) to the vial.

-

Initial Dissolution Attempt: Vortex the vial for 30-60 seconds to facilitate dissolution. Visually inspect the solution for any undissolved particles.

-

Enhancing Solubility (if necessary): If the compound does not fully dissolve, the following steps can be taken:

-

Gentle Heating: Warm the solution in a water bath or on a heating block at a temperature between 37°C and 50°C for 5-10 minutes. Vortex the solution intermittently. Caution: Avoid excessive heat, which may degrade the compound.

-

Sonication: Place the vial in a sonicator bath for 5-15 minutes. This can help to break up aggregates and enhance dissolution.

-

-

Final Volume Adjustment: Once the compound is fully dissolved, add the remaining volume of the solvent to reach the desired final concentration of the stock solution.

-

Sterilization (Optional): If required for sterile cell culture experiments, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with the solvent used.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the dissolution of this compound.

Morpholino(4-nitrophenyl)methanone: A Versatile Building Block in Synthetic Chemistry

Introduction

Morpholino(4-nitrophenyl)methanone is a valuable synthetic intermediate characterized by the presence of a morpholine moiety, a ketone linker, and an electron-deficient nitrophenyl ring. This unique combination of functional groups makes it a versatile building block for the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The electron-withdrawing nature of the nitro group activates the phenyl ring for nucleophilic aromatic substitution and also allows for the facile reduction to the corresponding aniline, opening up a plethora of further synthetic transformations. This document provides detailed application notes and experimental protocols for the synthesis and key reactions of this compound.

Chemical Properties and Data

| Property | Value |

| Chemical Formula | C₁₁H₁₂N₂O₄ |

| Molecular Weight | 236.22 g/mol |

| CAS Number | 5397-76-2 |

| Appearance | Expected to be a solid |

| Solubility | Soluble in many organic solvents such as chloroform, ethyl acetate, and acetone; practically insoluble in water.[1] |

Note: Detailed, experimentally verified spectroscopic data for this compound is not widely available in the cited public literature. The data for similar compounds can be used for preliminary characterization.

Applications in Synthesis

The primary utility of this compound as a synthetic building block stems from the reactivity of its two key functional domains: the 4-nitrophenyl group and the ketone moiety.

1. Precursor to (4-Aminophenyl)(morpholino)methanone:

The most prominent application of this compound is its role as a precursor to (4-aminophenyl)(morpholino)methanone. The reduction of the nitro group to an amine is a critical step in the synthesis of various pharmaceutical agents. The resulting aniline is a versatile intermediate that can undergo a wide range of chemical transformations, including diazotization, acylation, and condensation reactions, to build more complex molecular architectures.

2. Synthesis of Heterocyclic Compounds:

The presence of both a ketone and a reactive aromatic ring makes this compound a potential precursor for the synthesis of various heterocyclic compounds. The ketone can participate in condensation reactions with binucleophiles to form heterocycles, while the activated nitro-phenyl ring can be a substrate for the construction of fused ring systems.

3. Modification of the Morpholine Ring:

While the morpholine ring is generally stable, its presence can influence the overall properties of the molecule, such as solubility and biological activity. In drug discovery, the morpholine moiety is often used to improve the pharmacokinetic profile of a compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 4-nitrobenzoyl chloride and morpholine. The reaction is a nucleophilic acyl substitution.

Materials:

-

4-Nitrobenzoyl chloride

-

Morpholine

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 1.0 equivalent of 4-nitrobenzoyl chloride in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve 1.1 equivalents of morpholine and 1.2 equivalents of triethylamine in dichloromethane.

-

Add the morpholine/triethylamine solution dropwise to the 4-nitrobenzoyl chloride solution at 0 °C with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Expected Yield: High.

Protocol 2: Reduction of this compound to (4-Aminophenyl)(morpholino)methanone

This protocol details the catalytic hydrogenation of the nitro group of this compound to the corresponding amine.

Materials:

-

This compound

-

Palladium on carbon (5% or 10% Pd/C)

-

Ethanol (or another suitable solvent like ethyl acetate or THF)

-

Hydrogen gas source (hydrogen balloon or hydrogenation apparatus)

-

Celite or another filter aid

-

Standard laboratory glassware for hydrogenation

Procedure:

-

In a flask suitable for hydrogenation, dissolve this compound in ethanol.

-

Carefully add a catalytic amount of palladium on carbon (typically 5-10 mol% of the substrate).

-

Seal the flask and purge the system with nitrogen, followed by hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Once the reaction is complete, carefully purge the system with nitrogen to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield (4-aminophenyl)(morpholino)methanone.

Expected Yield: Quantitative to high.

Data Presentation

Table 1: Synthesis of this compound - Reaction Parameters

| Parameter | Value | Reference |

| Starting Materials | 4-Nitrobenzoyl chloride, Morpholine | Inferred from standard amide synthesis |

| Solvent | Dichloromethane | [2] |

| Base | Triethylamine | [2] |

| Temperature | 0 °C to Room Temperature | [2] |

| Reaction Time | 30 min to 4 hours | [2] |

Table 2: Reduction of this compound - Reaction Parameters

| Parameter | Value | Reference |

| Catalyst | Palladium on Carbon (Pd/C) | General knowledge on nitro reduction |

| Solvent | Ethanol, Ethyl Acetate, THF | General knowledge on nitro reduction |

| Reducing Agent | Hydrogen Gas | General knowledge on nitro reduction |

| Temperature | Room Temperature | General knowledge on nitro reduction |

| Pressure | Atmospheric (balloon) to 8 bar | General knowledge on nitro reduction |

Visualizations

Caption: Synthetic workflow for this compound.

Caption: Key transformation of the synthetic building block.

References

Application Notes and Protocols for the Experimental Design Using Morpholino(4-nitrophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive experimental framework to investigate the potential anticancer effects of Morpholino(4-nitrophenyl)methanone. The protocols herein describe a systematic approach to evaluate its cytotoxicity against cancer cell lines and to elucidate a potential mechanism of action through the analysis of key cellular signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are often dysregulated in cancer.

Hypothesized Biological Activity and Mechanism of Action

Based on the chemical structure and the activity of related compounds, it is hypothesized that this compound may exhibit anticancer properties. The proposed mechanism to be investigated is the modulation of critical cell signaling pathways that control cell proliferation, survival, and apoptosis. The following protocols are designed to test this hypothesis.

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Materials:

-

This compound

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Harvest cells using Trypsin-EDTA and perform a cell count.

-

Seed 5 x 10³ cells per well in 100 µL of culture medium in a 96-well plate and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. A vehicle control (DMSO) should be included.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

-

Incubate the plate for 48 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Analysis of Signaling Pathway Modulation by Western Blot

This protocol is designed to investigate the effect of this compound on the PI3K/Akt and MAPK/ERK signaling pathways.

Materials:

-

Cancer cell lines

-

This compound

-

Culture medium and supplements

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed 1 x 10⁶ cells per well in 6-well plates and incubate for 24 hours.

-

Treat the cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates and collect the supernatant.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

-

Use an antibody against a housekeeping protein like GAPDH as a loading control.

-

Data Presentation

Quantitative data from the described experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) after 48h exposure |

| MCF-7 (Breast Cancer) | [Insert Value] |

| A549 (Lung Cancer) | [Insert Value] |

| HeLa (Cervical Cancer) | [Insert Value] |

| Control Normal Cell Line | [Insert Value] |

Table 2: Densitometric Analysis of Western Blot Results

| Treatment | p-Akt/Akt Ratio (Fold Change) | p-ERK/ERK Ratio (Fold Change) |

| Vehicle Control | 1.0 | 1.0 |

| Compound (IC50/2) | [Insert Value] | [Insert Value] |

| Compound (IC50) | [Insert Value] | [Insert Value] |

| Compound (2x IC50) | [Insert Value] | [Insert Value] |

Visualizations

Diagrams illustrating the proposed signaling pathways and experimental workflows can aid in the conceptual understanding of the experimental design.

References

Application Notes and Protocols for Morpholino(4-nitrophenyl)methanone in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction